Molecular Weight and Lipophilicity Differentiation vs. Des-Chloro Analog
Replacement of the 5-chloro substituent with hydrogen removes a key hydrophobic and electron-withdrawing element. The target compound (MW 407.91 Da, cLogP ≈3.8 predicted ) is expected to show increased lipophilicity and altered blood-brain barrier permeability compared to the des-chloro analog (MW 373.47 Da, cLogP ≈3.1 predicted) . This difference is critical for CNS-targeted programs where the 5-chloro-2-methylphenyl motif is a known pharmacophoric element for 5-HT receptor engagement [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 407.91 Da; cLogP ~3.8 |
| Comparator Or Baseline | Des-chloro analog (4-(2-methylphenyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide: MW 373.47 Da; cLogP ~3.1 |
| Quantified Difference | ΔMW = +34.44 Da; ΔcLogP ≈ +0.7 |
| Conditions | ACD/Labs Percepta predicted values |
Why This Matters
The higher molecular weight and lipophilicity directly impact CNS penetration potential and receptor binding kinetics, making the chloro-substituted compound a distinct candidate for neuropharmacological screening.
- [1] US Patent Application US20070004742A1. Arylpiperazinyl compounds. Filed 2006-09-05. Published 2007-01-04. View Source
